Product packaging for 7,8-diaminononanoate(Cat. No.:)

7,8-diaminononanoate

货号: B1231595
分子量: 187.26 g/mol
InChI 键: KCEGBPIYGIWCDH-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Significance as a Metabolic Intermediate in Cofactor Biosynthesis

The primary significance of 7,8-diaminononanoate lies in its role as an indispensable precursor in the de novo synthesis of biotin (B1667282). nih.govproteopedia.org Biotin is a covalently attached coenzyme essential for the function of several carboxylase enzymes, which are critical for key metabolic processes such as fatty acid synthesis, amino acid metabolism, and gluconeogenesis. proteopedia.orgnih.gov Organisms that can synthesize their own biotin, including many bacteria, archaea, fungi, and plants, rely on a pathway where this compound is a key player. nih.gov

The pathway involves the enzymatic conversion of 8-amino-7-oxononanoate (B1240340) (also known as KAPA) into this compound. ecmdb.canih.gov This step is followed by the formation of dethiobiotin (B101835), which is the penultimate step before the final insertion of a sulfur atom to create biotin. nih.govwikipedia.org Because mammals cannot synthesize biotin, they must obtain it from dietary sources, making the biotin biosynthesis pathway, and specifically the enzymes that produce and consume this compound, attractive targets for the development of antimicrobial agents against pathogens. proteopedia.orgnih.govnih.gov

Historical Context of this compound Research

The understanding of this compound's function is intrinsically linked to the broader history of research into biotin. After biotin's discovery in 1927, it took four decades of research to fully establish it as a vitamin. oregonstate.edu The investigation into how organisms synthesize this complex molecule followed, gradually revealing the individual steps and intermediates.

Initial studies, largely pioneered by M. A. Eisenberg and his colleagues using the bacterium Escherichia coli as a model system, began to outline the biotin biosynthetic pathway. nih.gov Early findings established that pimelic acid, a seven-carbon dicarboxylic acid, was a precursor to biotin. nih.govnih.gov Researchers determined the general sequence of the later stages of the pathway proceeds from an intermediate (later identified as DAPA) to dethiobiotin and finally to biotin. nih.gov The precise nature of the intermediates between pimelic acid and dethiobiotin, however, required further detailed investigation.

The specific role of this compound was clarified through experiments with biotin auxotrophs of Escherichia coli, which are mutant strains unable to synthesize their own biotin and requiring it for growth. nih.govnih.gov By providing these mutants with different potential precursors, researchers could identify the intermediates.

In the late 1960s and early 1970s, studies demonstrated that cell-free extracts from E. coli could synthesize this compound from its precursor, 7-keto-8-aminopelargonic acid (KAPA). nih.govnih.govnih.gov The product was identified through chromatography and its ability to support the growth of other biotin auxotrophs. nih.govnih.gov A crucial discovery was that S-adenosyl-L-methionine (SAM) serves as the amino group donor in this transamination reaction, a unique function for SAM, which more commonly acts as a methyl donor. nih.govnih.govyoutube.com The enzyme responsible, 7,8-diaminopelargonic acid synthase (DAPAS), also known as BioA, was subsequently identified and characterized. proteopedia.orgproteopedia.org These studies firmly established this compound as an obligatory intermediate in the biotin synthesis pathway in E. coli. nih.govnih.gov

Overview of Organisms Utilizing this compound Pathways

The metabolic pathway involving this compound is widespread across different domains of life, particularly in prokaryotes and lower eukaryotes.

Escherichia coli : As the primary model organism for studying biotin synthesis, the pathway in E. coli is well-defined. nih.gov The gene bioA encodes the enzyme 7,8-diaminopelargonic acid synthase, which catalyzes the conversion of KAPA to this compound using SAM as the amino donor. nih.govnih.gov Subsequently, the enzyme dethiobiotin synthetase, encoded by bioD, catalyzes the formation of dethiobiotin from this compound and carbon dioxide in an ATP-dependent reaction. ecmdb.canih.govnih.gov Interestingly, E. coli also possesses a second, less efficient dethiobiotin synthetase called YnfK, which is expressed during anaerobic growth. nih.gov

Mycobacterium tuberculosis : For this pathogenic bacterium, the biotin biosynthesis pathway is essential for its survival and pathogenesis, making its enzymes prime targets for new drugs. nih.govnih.gov The M. tuberculosis 7,8-diaminopelargonic acid aminotransferase (DAPA AT), the bioA gene product, has been characterized as a pyridoxal (B1214274) 5'-phosphate-dependent enzyme. nih.govnih.gov Its structure and kinetic mechanism have been studied to facilitate the design of specific inhibitors. nih.gov

Data Tables

Table 1: Key Enzymes in the this compound Metabolism

Enzyme Name Gene (example organism) Reaction Catalyzed Organism(s)
7,8-Diaminopelargonic Acid Synthase (DAPAS) / Aminotransferase (DAPA AT) bioA (E. coli, M. tuberculosis), BIO3 (S. cerevisiae) 8-amino-7-oxononanoate + S-adenosyl-L-methionine → this compound + S-adenosyl-4-methylthio-2-oxobutanoate Escherichia coli, Mycobacterium tuberculosis, Saccharomyces cerevisiae proteopedia.orgnih.govresearchgate.net
Dethiobiotin Synthetase (DTBS) bioD (E. coli) This compound + ATP + CO₂ → Dethiobiotin + ADP + Phosphate (B84403) Escherichia coli nih.govnih.gov
Dethiobiotin Synthetase ynfK (E. coli) This compound + ATP + CO₂ → Dethiobiotin + ADP + Phosphate (anaerobic conditions) Escherichia coli nih.gov

Table 2: Compounds Mentioned in this Article

Compound Name Synonym(s) Role
This compound 7,8-Diaminopelargonic acid, DAPA Metabolic intermediate
Biotin Vitamin B7, Vitamin H Essential cofactor nih.govoregonstate.edu
Pimelic acid Heptanedioic acid Precursor in biotin synthesis nih.govnih.gov
8-Amino-7-oxononanoate 7-Keto-8-aminopelargonic acid, KAPA Precursor to this compound nih.govnih.gov
Dethiobiotin Desthiobiotin Precursor to biotin nih.govwikipedia.org
S-Adenosyl-L-methionine SAM, AdoMet Amino group donor nih.govnih.gov
Pimeloyl-CoA Acyl donor in biotin synthesis proteopedia.orgnih.gov
Pyridoxal 5'-phosphate PLP Enzyme cofactor nih.gov

Plant Systems

In plant systems, this compound, also known as 7,8-diaminopelargonic acid (DAPA), is a key metabolic intermediate in the de novo biosynthesis of biotin (vitamin B7). nih.govbioscipublisher.com Biotin is an indispensable cofactor for a suite of carboxylase enzymes that are critical for major metabolic processes, including the synthesis of fatty acids, amino acids, and gluconeogenesis. nih.govbioscipublisher.com Unlike animals, plants and most microorganisms can synthesize their own biotin, making the biosynthetic pathway a target for the development of herbicides. ebi.ac.uknih.gov

The synthesis of this compound in plants follows a pathway that is conserved from bacteria but features a unique subcellular compartmentalization. nih.govresearchgate.net The process is split between the cytosol and the mitochondria. nih.govnih.gov The precursor to DAPA, 7-keto-8-aminopelargonic acid (KAPA), is synthesized in the cytosol by the enzyme KAPA synthase. nih.govresearchgate.net

In the model plant Arabidopsis thaliana, the formation of this compound from KAPA occurs within the mitochondria. bioscipublisher.comresearchgate.net This reaction is catalyzed by a bifunctional enzyme encoded by the BIO3-BIO1 gene. bioscipublisher.comebi.ac.uk This enzyme possesses both 7,8-diaminopelargonic acid aminotransferase (also called DAPA synthase) and dethiobiotin synthase activities. uniprot.org The DAPA aminotransferase function of the BIO3-BIO1 protein catalyzes the transfer of an amino group from S-adenosyl-L-methionine (SAM) to KAPA, yielding this compound. uniprot.org Specifically, it is the (7R,8S)-isomer of this compound that is the biologically active intermediate in the biotin pathway. ebi.ac.uk

Following its synthesis, this compound is then utilized as a substrate by the dethiobiotin synthase domain of the same bifunctional BIO3-BIO1 enzyme. ebi.ac.ukwikipedia.org This reaction involves the ATP-dependent insertion of carbon dioxide to form the ureido ring of dethiobiotin. wikipedia.orguniprot.org This step is also localized within the mitochondria. researchgate.net The final step of biotin synthesis, the insertion of sulfur to form biotin, is catalyzed by biotin synthase in the mitochondria. wikipedia.org

The essential nature of this pathway is highlighted by genetic studies in Arabidopsis. The bio1 biotin auxotroph mutant is defective in the DAPA aminotransferase enzyme. nih.gov The growth of this mutant can be rescued by supplying it with DAPA or downstream intermediates like dethiobiotin and biotin, but not by the precursor KAPA, confirming the metabolic block at the synthesis of DAPA. nih.gov

Given that this pathway is essential for plant survival and absent in animals, it represents a significant target for herbicide development. ebi.ac.uk Research has explored analogues of the intermediates in this pathway as potential herbicides. For instance, an analogue of DAPA, 6,7-diamino-octanoic acid dihydrochloride, has shown moderate herbicidal activity against several weed species. ebi.ac.uk

Interactive Data Table: Enzymes and Genes in this compound Metabolism in Arabidopsis thaliana

Enzyme/ProteinGene NameSubstrate(s)Product(s)Subcellular Location
KAPA SynthaseAtbioF / BIO4 (At5g04620)Pimeloyl-CoA, Alanine7-keto-8-aminopelargonic acid (KAPA)Cytosol
Bifunctional DAPA aminotransferase / Dethiobiotin synthaseBIO3-BIO1KAPA, S-adenosyl-L-methionineThis compound Mitochondria
Bifunctional DAPA aminotransferase / Dethiobiotin synthaseBIO3-BIO1This compound , ATP, CO2Dethiobiotin, ADP, PhosphateMitochondria

Interactive Data Table: Research Findings on this compound in Plants

OrganismStudy FocusKey FindingReference
Arabidopsis thalianaGenetic analysis of bio1 mutantThe bio1 mutant is deficient in DAPA aminotransferase activity and its growth can be restored by the application of DAPA, dethiobiotin, or biotin. nih.gov
Arabidopsis thalianaSubcellular localizationKAPA synthase (AtbioF) is located in the cytosol, while the subsequent steps of biotin synthesis, including the formation and consumption of DAPA, occur in the mitochondria. nih.govresearchgate.net
Arabidopsis thalianaEnzyme characterizationA bifunctional enzyme encoded by BIO3-BIO1 catalyzes both the synthesis of DAPA from KAPA and the subsequent conversion of DAPA to dethiobiotin. bioscipublisher.comebi.ac.ukuniprot.org
Various Weed SpeciesHerbicide potentialAn analogue of DAPA, 6,7-diamino-octanoic acid dihydrochloride, exhibited moderate herbicidal effects. ebi.ac.uk
Lavandula vera (Lavender)Metabolic pathway analysisCell cultures treated with radiolabeled precursors confirmed that the biotin synthesis pathway in plants, including the formation of DAPA, is similar to that in bacteria. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19N2O2- B1231595 7,8-diaminononanoate

3D Structure

Interactive Chemical Structure Model





属性

分子式

C9H19N2O2-

分子量

187.26 g/mol

IUPAC 名称

7,8-diaminononanoate

InChI

InChI=1S/C9H20N2O2/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7-8H,2-6,10-11H2,1H3,(H,12,13)/p-1

InChI 键

KCEGBPIYGIWCDH-UHFFFAOYSA-M

SMILES

CC(C(CCCCCC(=O)[O-])N)N

规范 SMILES

CC(C(CCCCCC(=O)[O-])N)N

产品来源

United States

Biosynthesis of 7,8 Diaminononanoate

Canonical Pathway: S-Adenosyl-L-Methionine:8-Amino-7-Oxononanoate (B1240340) Aminotransferase (BioA/DAPA Synthase)

The primary and most well-characterized pathway for 7,8-diaminononanoate synthesis is catalyzed by the enzyme S-Adenosyl-L-methionine:8-amino-7-oxononanoate aminotransferase (EC 2.6.1.62), commonly referred to as BioA or DAPA synthase. nih.govacs.orgwikipedia.org This enzyme is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent transaminase that facilitates the transfer of an amino group to 8-amino-7-oxononanoate (KAPA), yielding this compound. acs.orgnih.gov BioA is typically active as a homodimer. nih.gov In some organisms, like Arabidopsis, the DAPA synthase domain is part of a bifunctional enzyme that also includes dethiobiotin (B101835) synthetase activity. nih.govuniprot.org

Substrate Specificity and Catalytic Mechanism

The central reaction catalyzed by BioA is the transamination of 8-amino-7-oxononanoate (KAPA) to form this compound (DAPA). uniprot.orguniprot.orguniprot.org This conversion is a crucial step in the biotin (B1667282) biosynthesis pathway. nih.govuniprot.org The enzyme facilitates the transfer of the α-amino group from a donor molecule to the keto group of KAPA. acs.orguniprot.org

A distinctive feature of BioA is its utilization of S-adenosyl-L-methionine (SAM) as the primary amino donor. uniprot.orguniprot.orguniprot.orgebi.ac.ukdrugbank.com This is a rare function for SAM, which more commonly acts as a methyl group donor. researchgate.net BioA is one of the few known aminotransferases to use SAM for this purpose. uniprot.orguniprot.orguniprot.orgebi.ac.ukdrugbank.com While SAM is the principal substrate, some studies have indicated that S-adenosylhomocysteine can also serve as an amino donor. ebi.ac.ukgenome.jp In Bacillus subtilis, L-lysine has been reported to function as the amino donor for DAPA synthase. nih.govresearchgate.net

BioA is a pyridoxal 5'-phosphate (PLP)-dependent enzyme. acs.orgwikipedia.orgebi.ac.ukgenome.jp PLP, the active form of vitamin B6, is an essential cofactor for a vast array of enzymes involved in amino acid metabolism. wikipedia.orgnih.gov In the BioA catalytic cycle, PLP covalently binds to a lysine (B10760008) residue in the active site, forming an internal aldimine. ebi.ac.ukbmbreports.orgresearchgate.net Upon substrate binding, a new Schiff base, or external aldimine, is formed with the amino substrate. ebi.ac.uk This allows PLP to act as an electrophilic catalyst, stabilizing carbanionic intermediates formed during the reaction. wikipedia.orgresearchgate.net The versatility of PLP stems from its ability to facilitate various reaction types, including transamination, by stabilizing these intermediates. nih.gov

The catalytic activity of BioA follows a classical Ping-Pong Bi-Bi reaction mechanism. uniprot.orguniprot.org This two-stage process involves the binding of the first substrate (SAM) and the release of the first product before the second substrate (KAPA) binds.

In the first phase, SAM binds to the enzyme, and its amino group is transferred to the PLP cofactor, forming pyridoxamine (B1203002) 5'-phosphate (PMP) and releasing the product, S-adenosyl-4-methylthio-2-oxobutanoate. ebi.ac.uk In the second phase, KAPA binds to the enzyme, and the amino group from PMP is transferred to KAPA, forming this compound and regenerating the PLP cofactor. ebi.ac.uk

Kinetic studies on BioA from various organisms have provided insights into its efficiency. For the Escherichia coli enzyme, the Km values for SAM and KAPA are reported to be 150 µM and <2 µM, respectively, with a kcat of 0.013 s⁻¹. acs.org In Mycobacterium tuberculosis, the Km for SAM is higher, around 450-750 µM, while the Km for KAPA is approximately 3.8 µM. uniprot.orgnih.gov

Table 1: Kinetic Parameters of BioA/DAPA Synthase from Different Organisms

OrganismSubstrateKm (µM)kcat (s⁻¹) / Vmax (µmol/min/mg)Reference
Escherichia coliSAM1500.013 s⁻¹ acs.org
KAPA<2
Mycobacterium tuberculosisSAM45022 µmol/min/mg uniprot.org
KAPA3.8
Arabidopsis thaliana (bifunctional enzyme)AdoMet (k0.5)3000Overall reaction kcat is lower than bacterial enzymes nih.gov
KAPA (k0.5)20

Genetic Encoding and Transcriptional Regulation of bioA

The gene encoding DAPA synthase is designated as bioA. uniprot.orguniprot.orguniprot.org In many bacteria, including E. coli, the biotin synthetic genes are organized into operons, which allows for coordinated and tight regulation of their expression. nih.gov This is important as biotin synthesis is a metabolically costly process. nih.gov

Transcriptional regulation of genes involves complex networks where regulatory proteins bind to specific DNA sequences to either enhance or repress the rate of transcription by RNA polymerase. researchgate.net The regulation of bioA can be influenced by various factors. For instance, in E. coli, the ynfK gene, which also encodes a functional, albeit less efficient, dethiobiotin synthetase, is transcriptionally activated under anaerobic conditions by the FNR protein. nih.gov While not directly regulating bioA, this highlights how environmental conditions can influence the expression of genes within the broader biotin biosynthesis pathway. The regulation of genes encoding enzymes can be complex, involving transcription factors that act as activators or repressors, as seen in the regulation of protease-encoding genes in Aspergillus oryzae. mdpi.com The expression of genes can also be controlled at the post-transcriptional level through mechanisms like mRNA degradation. researchgate.net In some archaea, the transcriptional regulation of genes like that for alcohol dehydrogenase involves multiple factors and control elements responsive to the intracellular redox state and substrate availability. nih.gov The discovery of short open reading frame (sORF)-encoded peptides (SEPs) has introduced another layer of complexity to transcriptional regulation, with some SEPs acting as transcriptional regulators themselves. pnas.org

Alternative Biosynthetic Pathways and Enzymes

In the universal pathway for biotin synthesis, the conversion of pimeloyl intermediates to biotin is facilitated by a conserved set of four enzymes: BioF, BioA, BioD, and BioB. nih.gov The enzyme BioA, an adenosylmethionine-8-amino-7-oxononanoate transaminase, is responsible for the conversion of 8-amino-7-oxononanoate (AON) to this compound (DAN). nih.govpnas.orgnih.gov However, genomic studies have revealed the absence of the bioA gene in some organisms, such as the cyanobacterium Synechocystis sp. PCC 6803, indicating the existence of an alternative enzymatic strategy. nih.gov

The BioU Dehydrogenase Pathway in Cyanobacteria

Research has identified a novel dehydrogenase, termed BioU, which serves as a functional replacement for BioA in certain cyanobacteria. nih.govplos.org This discovery has illuminated a previously unknown branch of biotin biosynthesis, characterized by a unique enzymatic mechanism and substrate handling.

Structural and biochemical evidence has confirmed that BioU is directly involved in biotin biosynthesis and effectively substitutes for the function of BioA. nih.govpdbj.org While both enzymes catalyze the conversion of AON to a precursor for the next step in the pathway, their mechanisms are fundamentally different. The BioU pathway represents a significant departure from the canonical transamination reaction carried out by BioA. nih.govresearchgate.net

BioU is a remarkable enzyme that exhibits multi-catalytic activity within a single polypeptide chain. nih.gov It performs a series of three distinct reactions to ultimately produce a carboxylated form of DAN. nih.govresearchgate.net However, this catalytic versatility comes at a cost. BioU is classified as a suicide enzyme, meaning it is inactivated after a single catalytic cycle. nih.govplos.orgresearchgate.net This inactivation is a consequence of the enzyme's mechanism, which involves the permanent loss of an amino group from a critical lysine residue (Lys124) in its active site. nih.govresearchgate.net The organism must synthesize a new BioU molecule to continue the production of the biotin precursor. bioninja.com.au

The catalytic cycle of BioU begins with the formation of a covalent conjugate between the enzyme and the substrate, 8-amino-7-oxononanoate (AON). nih.govresearchgate.net This reaction utilizes NAD(P)H and results in the attachment of the AON molecule to the ε-amino group of the Lys124 residue within BioU, forming a BioU-DAN conjugate. nih.govresearchgate.net

Following the formation of this conjugate, the enzyme catalyzes the carboxylation of the bound intermediate, yielding BioU-DAN-carbamic acid. nih.govresearchgate.net The final step involves the NAD(P)+ dependent release of DAN-carbamic acid from the enzyme. nih.govresearchgate.net This released product then serves as the substrate for the subsequent enzyme in the pathway, BioD. nih.gov

Reaction StepEnzymeSubstratesProductsKey Feature
1BioU8-amino-7-oxononanoate (AON), NAD(P)HBioU-DAN conjugateCovalent linkage to Lys124 nih.govresearchgate.net
2BioUBioU-DAN conjugate, CO2BioU-DAN-carbamic acidCarboxylation of the conjugate nih.govresearchgate.net
3BioUBioU-DAN-carbamic acid, NAD(P)+DAN-carbamic acidRelease of the final product nih.govresearchgate.net

Exploration of Other Thermodynamically Feasible Alternative Biotin Biosynthesis Solutions

The discovery of the BioU pathway has spurred investigations into other potential alternative routes for biotin biosynthesis. Computational analyses have been employed to explore thermodynamically feasible reactions that could bypass known enzymatic steps. For the production of this compound from 8-amino-7-oxononanoate, studies have identified numerous thermodynamically feasible reaction sets. pnas.org

One such proposed alternative involves a transamination reaction where L-ornithine acts as the amino donor, producing L-glutamate 5-semialdehyde as a byproduct. pnas.org The exploration of these alternative pathways highlights the metabolic plasticity of microorganisms and opens avenues for understanding the evolution of biosynthetic routes. The choice between different pathways can be influenced by trade-offs between thermodynamic favorability and the efficiency of cofactor usage. pnas.org

Metabolic Transformation and Downstream Pathways of 7,8 Diaminononanoate

Conversion to Dethiobiotin (B101835) by Dethiobiotin Synthetase (BioD)

The penultimate step in biotin (B1667282) biosynthesis is the conversion of 7,8-diaminononanoate to dethiobiotin. core.ac.uknih.gov This reaction is catalyzed by the enzyme dethiobiotin synthetase (DTBS), encoded by the bioD gene. nih.govnih.gov The process involves the formation of a ureido ring from this compound, carbon dioxide, and ATP. nih.gov

ATP-Dependent Carbon Dioxide Insertion

The insertion of carbon dioxide into this compound is an ATP-dependent process. core.ac.ukuniprot.orgdrugbank.com Dethiobiotin synthetase is one of the few carboxylating enzymes that utilizes carbon dioxide directly, rather than the more common hydrogencarbonate anion. core.ac.ukpsu.edu For each molecule of dethiobiotin synthesized, one molecule of ATP is hydrolyzed to ADP and inorganic phosphate (B84403). psu.edu This energy is crucial for the activation of the carbamate (B1207046) intermediate, facilitating the subsequent ring closure. The reaction involves the formation of a carbamic-phosphoric mixed anhydride, which is a key step in the process. ebi.ac.uk

Identification of the 8-Aminocarbamate Intermediate

Research has identified an 8-aminocarbamate of (7R, 8S)-7,8 diaminononanoate as an enzyme-bound intermediate in the reaction. psu.edu While solutions of this compound and CO2 at neutral pH can form both N7- and N8-carbamates, evidence suggests that the enzyme preferentially binds the N7-carbamate. nih.gov Crystallographic and kinetic studies have confirmed the formation of a carbamate on the N7 amino group of the substrate. core.ac.uk This carbamate is then activated by ATP. nih.gov The formation of this carbamate intermediate is a critical step that precedes the final ring closure to form dethiobiotin. psu.eduebi.ac.uk

Role of Magnesium Ions as Cofactors

Magnesium ions (Mg2+) are essential cofactors for the activity of dethiobiotin synthetase. core.ac.uknih.gov They play a crucial role in both substrate binding and the subsequent carbamate formation. core.ac.uk The presence of Mg2+ induces small but significant conformational changes in the active site of the enzyme, which optimizes the interaction between the enzyme and the substrate. core.ac.uk Like other nucleotide-binding proteins, dethiobiotin synthetase utilizes divalent metal ions such as Mg2+ to stabilize the phosphate groups of ATP during the reaction. nih.govebi.ac.uk

Integration within the Biotin Biosynthesis Network (KEGG Pathway: ko00780)

The conversion of this compound is a key step within the larger biotin biosynthesis pathway, cataloged as ko00780 in the Kyoto Encyclopedia of Genes and Genomes (KEGG). genome.jplipidmaps.orgnih.gov This pathway illustrates the series of enzymatic reactions that lead to the synthesis of biotin from pimeloyl-CoA or pimeloyl-ACP. genome.jpnih.gov

Interplay with Pimeloyl Intermediates (e.g., Pimeloyl-ACP, 8-Amino-7-oxononanoate)

The synthesis of this compound itself is dependent on earlier intermediates in the biotin pathway, primarily derived from pimelic acid. nih.gov In many organisms, including E. coli, the pathway begins with pimeloyl-ACP. asm.orggenome.jp The enzyme 8-amino-7-oxononanoate (B1240340) synthase (BioF) catalyzes the condensation of pimeloyl-ACP (or in some organisms, pimeloyl-CoA) with L-alanine to form 8-amino-7-oxononanoate (AON), also known as 7-keto-8-aminopelargonic acid (KAPA). nih.govasm.orgebi.ac.ukuniprot.org Subsequently, 8-amino-7-oxononanoate is converted to this compound by the enzyme DAPA synthase (BioA), which utilizes S-adenosyl methionine (SAM) as the amino donor. nih.govnih.gov This demonstrates a direct and essential metabolic link between the pimeloyl intermediates and the substrate for dethiobiotin synthetase. core.ac.uknih.gov

Table of Research Findings on this compound Metabolism

Aspect Key Finding References
Enzyme Dethiobiotin Synthetase (BioD/DTBS) catalyzes the conversion of this compound to dethiobiotin. core.ac.uknih.gov
Reaction ATP-dependent insertion of CO2 to form a ureido ring. uniprot.orguniprot.orgdrugbank.com
Mechanism Involves formation of an N7-carbamate intermediate, followed by ATP-dependent phosphorylation and ring closure. core.ac.uknih.govresearchgate.net
Cofactor Magnesium (Mg2+) is essential for substrate binding and catalysis. core.ac.uknih.govebi.ac.uk
Intermediate An 8-aminocarbamate, specifically the N7-carbamate, is a confirmed enzyme-bound intermediate. core.ac.ukpsu.edunih.gov
Pathway Part of the Biotin Biosynthesis pathway (KEGG: ko00780). genome.jplipidmaps.orgnih.gov

| Precursors | Synthesized from 8-amino-7-oxononanoate, which is derived from pimeloyl-ACP or pimeloyl-CoA. | nih.govasm.orgnih.gov |

Table of Compounds

Compound Name
This compound
Dethiobiotin
ATP (Adenosine triphosphate)
ADP (Adenosine diphosphate)
8-aminocarbamate
Pimeloyl-ACP (Pimeloyl-acyl-carrier-protein)
8-Amino-7-oxononanoate
Biotin
Carbon dioxide
Pimeloyl-CoA (Pimeloyl-Coenzyme A)
S-adenosyl methionine (SAM)

Subsequent Steps to Biotin and its Derivativesebi.ac.ukepfl.chexpasy.org

The conversion of this compound to biotin proceeds through the intermediate dethiobiotin. ebi.ac.uk This process is catalyzed by two crucial enzymes: dethiobiotin synthetase (DTBS) and biotin synthase. researchgate.net

Formation of Dethiobiotin

The first step in this part of the pathway is the formation of the ureido ring of dethiobiotin from this compound. nih.govebi.ac.uk This reaction is catalyzed by dethiobiotin synthetase (BioD) . ebi.ac.ukebi.ac.uk It is an ATP-dependent reaction that involves the insertion of a carbon dioxide molecule between the N7 and N8 nitrogen atoms of this compound. uniprot.orguniprot.org The mechanism involves the formation of an N7-carbamate of this compound, which is then activated by ATP to form a carbamic-phosphoric acid anhydride. nih.gov Subsequently, the N8 amino group attacks the anhydride, leading to the closure of the ureido ring and the formation of dethiobiotin, with the release of ADP and inorganic phosphate. nih.govebi.ac.uk

Formation of Biotin

Enzymes and their Functions in the Conversion of this compound to Biotin

EnzymeGeneEC NumberFunction
Dethiobiotin SynthetasebioD6.3.3.3Catalyzes the ATP-dependent formation of the ureido ring of dethiobiotin from this compound and CO2. ebi.ac.ukuniprot.orguniprot.org
Biotin SynthasebioB2.8.1.6Catalyzes the insertion of a sulfur atom into dethiobiotin to form biotin, using a radical SAM mechanism. wikipedia.orguniprot.org

Enzymology and Structural Biology of Enzymes Interacting with 7,8 Diaminononanoate

Structural Characterization of S-Adenosyl-L-Methionine:8-Amino-7-Oxononanoate (B1240340) Aminotransferase (BioA)

S-Adenosyl-L-methionine:8-amino-7-oxononanoate aminotransferase, or BioA, is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a critical role in the biotin (B1667282) biosynthesis pathway. ebi.ac.ukebi.ac.uk It facilitates the transfer of an amino group from S-adenosyl-L-methionine (SAM) to 8-amino-7-oxononanoate (KAPA), producing 7,8-diaminononanoate (DAPA). ebi.ac.ukcathdb.infonih.govymdb.ca BioA is unique as it is the only known aminotransferase to use SAM as an amino donor. ebi.ac.uknih.gov

X-ray Crystallography and NMR Studies

The three-dimensional structure of BioA has been extensively studied primarily through X-ray crystallography, providing high-resolution insights into its architecture. proteopedia.orgebi.ac.ukpdbj.org Crystal structures of BioA from various organisms, including Escherichia coli and Mycobacterium tuberculosis, have been solved, often in complex with its cofactor PLP or with various inhibitors. cathdb.infoproteopedia.orgebi.ac.ukcathdb.info For instance, the crystal structure of E. coli BioA was determined with its PLP cofactor, revealing a homodimeric assembly. ebi.ac.uk Studies on Mycobacterium tuberculosis BioA have highlighted the dynamic nature of the active site through crystallographic characterization of complexes with different small molecules. proteopedia.org These high-resolution structures, such as those deposited in the Protein Data Bank (PDB), serve as the foundation for understanding the enzyme's function and for designing potential inhibitors. ebi.ac.ukpdbj.org While X-ray crystallography has been the principal technique, detailed NMR studies focusing specifically on the structure of BioA are less commonly reported in the literature.

Table 1: Representative X-ray Crystal Structures of BioA

PDB ID Organism Resolution (Å) Ligands Description
1dty Escherichia coli 2.14 PLP Crystal structure of BioA with its pyridoxal phosphate (B84403) cofactor. ebi.ac.uk
4wyd Mycobacterium tuberculosis 1.35 PLP, EDO, EPE Structure of BioA complexed with a fragment identified from screening, showing active site flexibility. proteopedia.org
4cxq Mycobacterium tuberculosis 2.50 PLP Structure in complex with an aryl hydrazine (B178648) inhibitor. cathdb.info

Active Site Architecture and Substrate Binding

The active site of an enzyme is the region where substrates bind and the chemical reaction occurs. wikipedia.orglibretexts.org It is a highly specific pocket or groove whose chemical environment is determined by the arrangement and properties of its amino acid residues. libretexts.orglibretexts.org In BioA, the active site is a cleft that accommodates the substrates, KAPA and SAM. proteopedia.org Crystallographic studies reveal that the active site is dynamic, capable of adopting different conformations upon binding to various molecules. proteopedia.org This flexibility allows the enzyme to bind its substrates and stabilize the reaction intermediates. ebi.ac.uk

Substrate binding follows a ping-pong mechanism, where the first substrate (SAM) binds, donates its amino group to the PLP cofactor to form pyridoxamine (B1203002) 5'-phosphate (PMP), and is released as S-adenosyl-4-methylthio-2-oxobutanoate. researchgate.net Subsequently, the second substrate, KAPA, binds to the enzyme and accepts the amino group from PMP to form the product, this compound. researchgate.net The binding of the substrate induces a conformational change in the enzyme, an "induced fit," which ensures an optimal arrangement for catalysis. libretexts.org The specificity of the active site ensures that only the correct substrates are bound, with studies showing that even stereoisomers like (R)-KAPA can act as inhibitors by binding to the active site but not undergoing the reaction. researchgate.netebi.ac.uk

Insights into Catalytic Residues and Cofactor Interactions

The catalytic activity of BioA relies on key amino acid residues within the active site and its essential cofactor, pyridoxal 5'-phosphate (PLP). ebi.ac.uknih.gov The PLP cofactor is covalently attached to a lysine (B10760008) residue (Lys274 in E. coli BioA) via a Schiff base linkage in the resting state of the enzyme. ebi.ac.uk

During the first phase of the reaction, the amino group of the substrate SAM attacks the PLP cofactor. ebi.ac.uk Lys274, now free, acts as a general acid-base catalyst, facilitating proton transfers. ebi.ac.uk Other key residues include:

Tyr144: This residue helps to correctly orient the cofactor. ebi.ac.uk

Tyr17: This residue becomes active in the second half-reaction, holding the KAPA substrate in the proper orientation for the amino transfer and stabilizing reaction intermediates. ebi.ac.uk

The PLP cofactor is central to the catalysis, acting as an electron sink to stabilize the negative charges that develop during the reaction intermediates. ebi.ac.uk The interaction between the enzyme, its cofactor, and the substrates is a highly orchestrated process, where specific residues ensure the precise positioning and activation of the reacting molecules. libretexts.orgmdpi.com The phosphate group of the PLP cofactor also forms important hydrogen bonds that anchor it within the active site. researchgate.net

Structural Analysis of Dethiobiotin (B101835) Synthetase (BioD)

Dethiobiotin synthetase (BioD) catalyzes the subsequent step in biotin biosynthesis: the formation of the ureido ring of dethiobiotin. researchgate.net This reaction is a mechanistically unusual, ATP-dependent carboxylation of this compound. uniprot.orguniprot.org

Homology Modeling and Experimental Structures

The three-dimensional structure of BioD has been elucidated through numerous X-ray crystallography studies on the enzyme from different organisms, including Escherichia coli and Helicobacter pylori. researchgate.netexpasy.orgrcsb.org These experimental structures, available in the Protein Data Bank, show that BioD is active as a homodimer. researchgate.netebi.ac.ukebi.ac.uk Each monomer consists of a single α/β domain with a fold that resembles other ATP-binding proteins, such as the nitrogenase iron protein and Ha-ras-p21, despite a lack of sequence similarity. researchgate.net

The structure of E. coli BioD (e.g., PDB ID 1BS1) has served as a framework for the homology modeling of other related enzymes, such as cytidine (B196190) triphosphate synthetase (CTPS), highlighting a shared structural domain. escholarship.orgnih.gov The active site is located at the interface between the two monomers of the dimer, with the substrate binding to one subunit and ATP binding to the other. researchgate.net

Table 2: Representative X-ray Crystal Structures of BioD

PDB ID Organism Resolution (Å) Ligands Description
1bs1 Escherichia coli 1.80 ADP, MG, DAA (Dethiobiotin) Quaternary complex of BioD with ADP, dethiobiotin, and magnesium, providing insights into catalysis. ebi.ac.uk
1a82 Escherichia coli 2.40 ATP, MG, DNN (this compound) Complex with substrates ATP and this compound, capturing a snapshot of the enzyme ready for catalysis. ebi.ac.uk
3qxc Helicobacter pylori 2.80 ATP, MG Structure of BioD complexed with ATP. expasy.orgrcsb.org

Mechanism of ATP-Dependent Carboxylation in Dethiobiotin Formation

The reaction catalyzed by BioD is the ATP-dependent insertion of a carboxyl group (from bicarbonate, CO2) between the N7 and N8 amino groups of this compound to form the cyclic ureido ring of dethiobiotin. uniprot.orgdrugbank.com This carboxylation is a complex, multi-step process. researchgate.net

Crystallographic studies of BioD with its substrates and intermediates have provided significant insights into the catalytic mechanism. cathdb.info The process begins with the binding of ATP and this compound to the enzyme. The reaction is proposed to proceed through the formation of a carbamate (B1207046) intermediate by the nucleophilic attack of one of the amino groups (N8) of the substrate on bicarbonate. The terminal phosphate of ATP then phosphorylates this carbamate. This is followed by an intramolecular nucleophilic attack by the second amino group (N7) on the carboxyl carbon of the activated carbamate, leading to ring closure and the release of ADP and inorganic phosphate to form dethiobiotin. cathdb.info The elongated nucleotide-binding loop, or P-loop, is a critical feature that binds both ATP and the substrate, positioning them for the reaction. researchgate.net

Evolutionary and Comparative Enzymology

The biosynthesis of biotin, while featuring a highly conserved core pathway for ring assembly, displays remarkable evolutionary diversity. This is particularly evident in the enzymes that interact with this compound, a key intermediate. Comparative analysis of these enzymes across different species reveals fascinating instances of convergent evolution, gene replacement, and variations in substrate utilization, shedding light on the metabolic adaptability of microorganisms.

Variations in BioA/BioU Homologs Across Species

The synthesis of this compound (also known as 7,8-diaminopelargonic acid or DAPA) from 8-amino-7-oxononanoate (AON) is a critical step in biotin formation. researchgate.netresearchgate.net For many years, this reaction was exclusively attributed to the enzyme this compound synthase, encoded by the bioA gene. nih.gov However, the discovery of a novel enzyme, BioU, in certain species has challenged this paradigm, revealing an alternative evolutionary solution to the same biochemical problem. nih.govportlandpress.com

BioA (this compound Synthase)

The bioA-encoded enzyme, DAPA synthase (EC 2.6.1.62), is a well-characterized pyridoxal phosphate (PLP)-dependent aminotransferase. nih.govasm.org It typically functions as a homodimer and catalyzes the transfer of an amino group to AON to form this compound. nih.govasm.org While its structural fold shows weak sequence homology but strong similarity to BioF (the preceding enzyme in the pathway), its mechanism is distinct. asm.org A notable variation is seen in the choice of amino donor. In most studied bacteria, such as Escherichia coli and Mycobacterium tuberculosis, S-adenosyl-L-methionine (SAM) serves as the amino donor. nih.govasm.org In contrast, the BioA homolog in Bacillus subtilis utilizes L-lysine for this role. nih.gov The enzyme from M. tuberculosis has been extensively studied as a potential drug target for tuberculosis therapy. nih.gov

BioU: A Novel Dehydrogenase

Genomic analyses revealed that some organisms, including certain cyanobacteria like Synechocystis sp. PCC 6803 and halophilic archaea, lack a recognizable bioA gene, despite possessing other genes for biotin synthesis. researchgate.netresearchgate.netnih.govportlandpress.com This evolutionary puzzle was solved with the identification of BioU, a novel dehydrogenase that functionally replaces BioA. researchgate.net Unlike the BioA aminotransferase, BioU catalyzes a complex, multi-step reaction. researchgate.netresearchgate.net It acts as a "suicide enzyme," utilizing the ε-amino group of an internal lysine residue (Lys124 in Synechocystis) as the amino donor. researchgate.netresearchgate.net This process involves the formation of a covalent conjugate with AON, subsequent carboxylation, and finally the release of DAN-carbamic acid, leaving the enzyme unable to catalyze another round. researchgate.netresearchgate.net This discovery represents a significant divergence in the canonical biotin pathway. nih.gov

Interactive Data Table: Comparison of BioA and BioU

FeatureBioA (DAPA Synthase)BioU
Gene bioAbioU (e.g., slr0355 in Synechocystis)
Enzyme Class Aminotransferase (EC 2.6.1.62) nih.govDehydrogenase researchgate.net
Cofactor Pyridoxal 5'-phosphate (PLP) nih.govNAD(P)H / NAD(P)+ researchgate.netportlandpress.com
Amino Donor External molecule: S-adenosyl-L-methionine (SAM) or L-lysine nih.govInternal: ε-amino group of a specific lysine residue researchgate.netresearchgate.net
Catalytic Nature Standard multi-turnover enzymeSuicide enzyme (single turnover) researchgate.netportlandpress.com
Found In Widespread in bacteria (e.g., E. coli, B. subtilis, M. tuberculosis), fungi, and plants asm.orgnih.govCertain cyanobacteria (Synechocystis sp.) and haloarchaea researchgate.netnih.gov

Enzyme Divergence and Conservation in Biotin Synthesis

The evolutionary tale of the biotin synthesis pathway is one of contrasts. While the early stages involved in creating the pimelate (B1236862) backbone are marked by significant diversity, the later stages, which assemble the characteristic bicyclic ring structure of biotin, are highly conserved across biological domains. nih.govasm.orgasm.org The conversion of AON to this compound lies at the heart of this conserved segment, yet it is also a focal point for notable evolutionary divergence.

Conservation of the Late Pathway

The sequence of four enzymes that convert the pimelate precursor into biotin—BioF, BioA, BioD, and BioB—is remarkably conserved in most organisms capable of de novo biotin synthesis. researchgate.netresearchgate.net This conservation underscores the efficiency and essentiality of this core metabolic route. Even in organisms like yeast that cannot perform the early biosynthetic steps, the genes for these late-stage enzymes are often present, allowing them to synthesize biotin if provided with an intermediate like this compound. nih.govasm.org This conserved module highlights a robust and ancient pathway for cofactor ring formation.

Divergence in and around this compound Synthesis

Functional Replacement of BioA: The most striking example of divergence is the existence of BioU in cyanobacteria and archaea, which serves as a direct functional, albeit mechanistically different, replacement for BioA. researchgate.netresearchgate.net This indicates that at least two distinct evolutionary paths have converged to solve the problem of producing this compound.

Variation in Amino Donors: Within the conserved BioA family, the choice of amino donor is not uniform. The use of SAM in E. coli versus L-lysine in B. subtilis points to species-specific adaptation and enzyme tuning. nih.gov

Redundancy in the Subsequent Step: In E. coli, a gene named ynfK has been identified that encodes a functional, albeit much less efficient, homolog of BioD (dethiobiotin synthetase), the enzyme that utilizes this compound as its substrate. nih.govillinois.edu The ynfK gene is expressed primarily under anaerobic conditions, suggesting it may serve as a redundant or condition-specific enzyme, representing another layer of evolutionary adaptation and divergence in the pathway. nih.gov

Interactive Data Table: Conservation and Divergence in Biotin Synthesis

ProcessStatusDescriptionExamples
Early Pathway (Pimelate Synthesis) DivergentMultiple, non-homologous enzymes exist to produce the pimelate precursor.Enzymes include BioC/BioH, BioI/BioW, and others like BioG, BioJ, BioK. nih.govasm.orgresearchgate.net
Late Pathway (Ring Assembly) ConservedThe core four-step enzymatic sequence (BioF, BioA, BioD, BioB) is widespread. researchgate.netasm.orgFound in most bacteria, fungi, and plants. nih.gov
Synthesis of this compound DivergentTwo distinct, non-homologous enzymes catalyze this step.BioA (aminotransferase) is common; BioU (dehydrogenase) is found in cyanobacteria/archaea. researchgate.net
BioA Amino Donor DivergentThe specific molecule used to donate the amino group varies.S-adenosyl-L-methionine (SAM) in E. coli; L-lysine in B. subtilis. nih.gov
BioD Function Conserved with RedundancyBioD is the primary enzyme, but a secondary, less efficient homolog exists in some species.E. coli has the primary bioD gene and the anaerobic-induced ynfK gene. nih.govillinois.edu

Regulation of 7,8 Diaminononanoate Metabolic Pathways

Transcriptional Control Mechanisms

Transcriptional regulation of the biotin (B1667282) biosynthetic pathway, which includes the formation of 7,8-diaminononanoate, is a primary control point, particularly in bacteria. This is achieved through the coordinated expression of genes, specialized regulatory proteins that sense biotin levels, and adaptation to specific environmental conditions like the absence of oxygen.

In many bacteria, including Escherichia coli, the genes encoding the enzymes for biotin biosynthesis are clustered together on the chromosome in operons, commonly referred to as bio operons. nih.govresearchgate.netnih.govnih.gov This genomic organization allows for the coordinated regulation of all the genes required for the pathway. illinois.edu Since biotin synthesis is an energy-intensive process, requiring numerous ATP equivalents, clustering these genes into an operon facilitates tight and efficient control, preventing the wasteful overproduction of the cofactor. illinois.eduillinois.edunih.govnih.gov The operon structure ensures that the entire suite of biosynthetic enzymes is synthesized in a controlled manner in response to a single regulatory signal. researchgate.netnih.gov

A key regulator of the bio operon in E. coli and other bacteria is the Biotin Protein Ligase, known as BirA. asm.orgebi.ac.uk This protein is bifunctional, meaning it has two distinct roles. ebi.ac.uknih.gov Its primary enzymatic function is to catalyze the covalent attachment of biotin to its target enzymes, a process called biotinylation. illinois.eduplos.org

Its second function is that of a transcriptional repressor. asm.orgnih.gov BirA senses the cellular concentration of biotin. When biotin is plentiful, BirA catalyzes the synthesis of biotinoyl-5'-AMP, an activated intermediate. nih.govnih.govplos.org This molecule acts as a corepressor, binding to BirA. asm.org The BirA-biotinoyl-5'-AMP complex then dimerizes and binds with high affinity to a specific DNA sequence known as the bio operator, or bioO. illinois.edunih.govnih.gov This binding event physically blocks RNA polymerase from initiating transcription of the bio operon genes, effectively shutting down the biotin synthesis pathway when the end-product is abundant. nih.govnih.gov

Bacteria exhibit remarkable metabolic flexibility, including adapting the biotin synthesis pathway to different environmental conditions. Under anaerobic (oxygen-free) conditions, E. coli has been shown to activate the transcription of a gene called ynfK. illinois.edunih.govpsl.eu The ynfK gene is located far from the main bio operon on the chromosome. nih.gov

Research has demonstrated that the protein product of ynfK is a functional dethiobiotin (B101835) synthetase (DTBS), the enzyme that catalyzes the step immediately following the formation of this compound. illinois.edunih.govnih.gov Although it is a less active and poorly expressed enzyme compared to its aerobic counterpart, BioD (encoded by the bioD gene within the bio operon), it provides a redundant capability for biotin synthesis during anaerobic growth. illinois.edunih.govnih.gov This suggests a specialized role for YnfK in maintaining biotin synthesis under conditions where the primary pathway might be constrained. nih.govpsl.eu

The anaerobic activation of the ynfK gene is not random; it is controlled by a specific transcriptional regulator. Studies have confirmed that the Fumarate and Nitrate Reduction (FNR) protein directly activates the transcription of ynfK. illinois.edunih.govnih.gov FNR is a global regulator in E. coli that senses the absence of oxygen. psl.euplos.org

A specific FNR-binding site has been identified in the promoter region upstream of the ynfK gene. illinois.edunih.govnih.gov During anaerobic growth, the active form of FNR binds to this site, recruiting RNA polymerase and initiating the transcription of ynfK. nih.govpsl.eu This discovery provides a clear molecular link between the cell's anaerobic respiratory state and the regulation of a specific, alternative enzyme in the this compound metabolic pathway.

Comparative Data of Dethiobiotin Synthetases in E. coli

FeatureBioDYnfK
Gene LocationWithin the bio operonDistant from the bio operon nih.gov
Expression ConditionPrimarily aerobicAnaerobic illinois.edunih.gov
Transcriptional RegulatorBirA (repressor) illinois.edunih.govFNR (activator) illinois.edunih.gov
Enzymatic ActivityHigh efficiencyPoor activity, but functional illinois.edunih.govnih.gov
Primary RoleMain dethiobiotin synthetase for biotin synthesisAnaerobic/redundant dethiobiotin synthetase nih.govpsl.eu

Post-Translational Modification and Enzyme Activity Regulation

While transcriptional control is a major regulatory strategy, the activity of enzymes within the biotin pathway can also be modulated directly. This regulation primarily occurs through the binding of small molecules that inhibit enzyme function, rather than through extensive post-translational modifications like phosphorylation or glycosylation, which are common in other metabolic pathways. wikipedia.orgthermofisher.com

The enzyme adenosylmethionine-8-amino-7-oxononanoate aminotransferase (BioA) is directly responsible for synthesizing this compound from its precursor, 7-keto-8-aminopelargonic acid (KAPA), using S-adenosyl-L-methionine (SAM) as the amino donor. uniprot.orguniprot.org As a key step in the pathway, BioA has been the subject of significant inhibition studies.

Amiclenomycin , a natural product antibiotic, is a potent inhibitor of BioA. uniprot.orgplos.org It acts as a mechanism-based inhibitor, meaning it is processed by the enzyme's catalytic machinery, leading to the formation of a covalent adduct with the enzyme's pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, thereby irreversibly inactivating the enzyme. scispace.comresearchgate.net

Furthermore, the activity of BioA can be regulated by its own substrates and substrate analogs. In Mycobacterium tuberculosis, BioA is competitively inhibited by its substrate KAPA at concentrations above 10 μM. uniprot.org Other studies on E. coli BioA have identified several other inhibitors:

S-adenosyl-L-(2-hydroxy-4-methylthio)butyric acid and adenosine act as competitive inhibitors with respect to SAM. uniprot.org

S-adenosyl-L-ethionine and adenine function as non-competitive inhibitors. uniprot.org

These findings highlight that the activity of the enzyme producing this compound is finely controlled not only by the amount of enzyme present but also by the local concentrations of substrates, products, and specific inhibitory molecules.

Inhibitors of BioA Enzyme

InhibitorType of InhibitionMechanism/Target
AmiclenomycinMechanism-based, irreversible scispace.comresearchgate.netForms a covalent adduct with the PLP cofactor scispace.com
KAPA (high concentration)Competitive (substrate inhibition) uniprot.orgBinds to the active site, preventing turnover uniprot.org
S-adenosyl-L-(2-hydroxy-4-methylthio)butyric acidCompetitive uniprot.orgCompetes with the amino donor substrate, SAM uniprot.org
AdenosineCompetitive uniprot.orgCompetes with the amino donor substrate, SAM uniprot.org
S-adenosyl-L-ethionineNon-competitive uniprot.orgBinds to a site other than the active site uniprot.org
AdenineNon-competitive uniprot.orgBinds to a site other than the active site uniprot.org

Feedback Mechanisms within Biotin Biosynthesis

The de novo synthesis of biotin is a metabolically expensive process for microorganisms, necessitating tight regulatory control to prevent the wasteful overproduction of this essential cofactor. uniprot.orgillinois.edu The primary mechanism for this regulation is feedback inhibition, where downstream products of the pathway signal to decrease the activity or expression of the enzymes involved in their own synthesis. While the final product, biotin, is the principal molecule in a well-characterized feedback loop, other intermediates also play a role in modulating pathway flux.

The main form of regulation in many bacteria, including Escherichia coli, is at the transcriptional level. illinois.edunih.gov This is controlled by the bifunctional protein BirA, which acts as both a biotin protein ligase and a transcriptional repressor of the bio operon. illinois.eduresearchgate.net The bio operon is a cluster of genes that encode the enzymes for biotin biosynthesis. illinois.edu When biotin is abundant, BirA converts it to biotinoyl-5'-AMP. This complex then binds to the bio operator sequence (bioO), repressing the transcription of the biotin synthesis genes. illinois.edu

In addition to this overarching transcriptional control, there is evidence of feedback inhibition at the enzyme level by pathway intermediates. One notable example involves 7-keto-8-aminopelargonic acid (KAPA), the direct precursor to this compound. The enzyme responsible for KAPA synthesis, 8-amino-7-oxopelargonate synthase (BioF), is subject to substrate inhibition by KAPA. uniprot.org In Mycobacterium tuberculosis, KAPA competitively inhibits the BioA enzyme at concentrations above 10 µM. uniprot.org This mechanism can help to fine-tune the metabolic flux early in the pathway.

While direct feedback inhibition by this compound on the biotin synthesis enzymes has not been extensively documented, the pathway is intricately regulated by the availability of its substrates and the activity of its enzymes. The enzyme that synthesizes this compound, adenosylmethionine-8-amino-7-oxononanoate aminotransferase (BioA), is unique in its use of S-adenosyl-L-methionine (SAM) as an amino donor. researchgate.net The kinetics of this enzyme have been studied in various organisms.

Detailed Research Findings

Kinetic studies of the enzymes in the late stages of biotin biosynthesis provide insight into the efficiency and potential regulatory points of the pathway. The following table summarizes key kinetic parameters for enzymes from E. coli and M. tuberculosis.

EnzymeOrganismSubstrateK_m (µM)V_max (µmol/min/mg)Inhibitors
BioA Escherichia coliKAPA1.20.16Amiclenomycin, S-adenosyl-L-(2-hydroxy-4-methylthio)butyric acid, adenosine, S-adenosyl-L-ethionine, 8-keto-7-aminopelargonic acid
SAM150
BioA Mycobacterium tuberculosisKAPA3.822Amiclenomycin, KAPA (at concentrations > 10 µM)
SAM450

This table presents kinetic data for the BioA enzyme from two different bacterial species, highlighting the Michaelis-Menten constant (K_m), maximum reaction velocity (V_max), and known inhibitors. Data sourced from UniProt. uniprot.orguniprot.org

The regulation of the biotin biosynthetic pathway is a complex interplay of transcriptional repression by the final product and substrate-level inhibition by intermediates. This ensures that the cell can efficiently produce the required amount of biotin without expending unnecessary energy and resources. Further research may yet reveal more subtle feedback mechanisms involving other pathway intermediates like this compound.

Methodologies for Academic Research on 7,8 Diaminononanoate

Analytical Techniques for Quantitative and Qualitative Determination in Research Matrices

Accurate detection and quantification of 7,8-diaminononanoate are fundamental to understanding its biochemical significance. Researchers utilize a variety of analytical methods, often in combination, to achieve the necessary sensitivity and specificity.

Chromatographic techniques are central to the analysis of this compound and other biotin (B1667282) precursors. chemyx.comnih.gov High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating these compounds from complex mixtures and providing detailed quantitative and structural information. chemyx.comnih.govnih.govresearchgate.net

LC-MS, in particular, has emerged as a preferred method due to its high sensitivity and specificity. nih.govasianpubs.org This technique combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry, allowing for the precise identification and quantification of molecules like this compound, even at low concentrations in biological samples such as aqueous humor. chemyx.comnih.govnih.gov For instance, untargeted metabolomic analysis using LC-MS has successfully identified and quantified this compound as a relevant metabolite in studies of diabetic macular edema. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another widely used technique in metabolome analysis for its ability to resolve complex biological mixtures. nih.gov Predicted GC-MS spectral data for this compound is available in databases, aiding in its identification in experimental samples. hmdb.ca

The following table provides an overview of chromatographic techniques used in the analysis of this compound and related compounds.

Analytical TechniqueApplicationKey Advantages
HPLC Separation and quantification of biotin and its precursors. nih.govgoogle.comRobust, widely available, and suitable for routine analysis. researchgate.net
LC-MS Highly sensitive and specific detection and quantification of this compound in complex biological matrices. chemyx.comnih.govasianpubs.orgnih.govlcms.czCombines separation with mass analysis for high confidence in identification. chemyx.comnih.gov
GC-MS Metabolome analysis and identification of volatile or derivatized compounds. nih.govresearchgate.netExcellent for resolving complex mixtures and reliable compound identification. nih.gov

To improve the detection of certain compounds by chromatographic methods, derivatization is often employed. This chemical modification process converts the analyte into a product with more favorable properties for separation and detection.

A notable example is the derivatization of 7-keto-8-aminopelargonic acid (KAPA), the precursor to this compound. nih.gov For the analysis of KAPA, its amine group can be derivatized using ortho-phthalaldehyde (OPA) and N-acetyl-L-cysteine. nih.govebi.ac.ukebi.ac.uk This derivatization enhances its detectability in HPLC analysis, facilitating accurate measurement. nih.govebi.ac.ukebi.ac.uk

The stereochemistry of biotin precursors is critical, as enzymes in the biosynthetic pathway are often stereospecific. The enantiomeric excess of intermediates like KAPA is therefore an important parameter to measure.

An analytical method has been developed to determine the enantiomeric excess of KAPA. nih.govebi.ac.ukebi.ac.uk This method involves the derivatization of KAPA's amine function with ortho-phthalaldehyde and N-acetyl-L-cysteine, followed by separation of the resulting diastereomers using HPLC. nih.govebi.ac.ukebi.ac.uk This approach has revealed that KAPA can racemize relatively quickly under common pH conditions (pH 7 to 9). nih.govebi.ac.ukebi.ac.uk It was also discovered that KAPA synthase produces the pure (S)-enantiomer, which is the substrate for DAPA aminotransferase, while the (R)-enantiomer acts as an inhibitor. ebi.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the structure and dynamics of molecules. researchgate.netacs.org In the context of biotin biosynthesis, 13C-NMR has been instrumental in tracing the origin of the carbon atoms in the biotin molecule. nih.govnih.govscispace.com

By using 13C-labeled precursors, researchers have demonstrated that the pimelic acid moiety of biotin is formed from acetate (B1210297) units in a manner similar to fatty acid synthesis. nih.govscispace.com These NMR studies were crucial in defining the early steps of the biotin synthesis pathway in organisms like E. coli. nih.govnih.gov

Capillary electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of biotin and its intermediates. researchgate.net Affinity capillary electrophoresis (ACE), a variant of CE, is particularly useful for studying the interactions between biotin and its binding proteins, such as avidin (B1170675) and streptavidin. nih.govutsouthwestern.eduacs.org

While direct analysis of this compound by CE is less commonly reported, the technique has been successfully used to investigate the migration behavior of biotin and related compounds. researchgate.net For instance, capillary zone electrophoresis (CZE) can effectively separate biotin from other vitamins in pharmaceutical preparations. researchgate.net Micellar electrokinetic chromatography (MEKC), another CE mode, can be employed for samples with low biotin content. researchgate.net

Chromatographic Separations (e.g., HPLC, LC-MS, GC-MS)

Genetic and Molecular Biology Approaches

Understanding the biosynthesis of this compound is intrinsically linked to the study of the genes and enzymes that catalyze its formation. Genetic and molecular biology techniques are therefore essential research tools.

The genes involved in the biotin biosynthetic pathway are often organized in operons in bacteria, such as the bio operon in E. coli. researchgate.net These genes, including bioF, bioA, bioD, and bioB, encode the enzymes responsible for the sequential conversion of pimeloyl-CoA to biotin. nih.govoup.com Dethiobiotin (B101835) synthetase, encoded by the bioD gene, catalyzes the formation of this compound. researchgate.net

In plants like Arabidopsis thaliana, the biotin synthesis genes are dispersed throughout the genome, though some, like bio1 and bio3, can form a bifunctional locus. bioscipublisher.comoup.com

Researchers use a variety of molecular biology techniques to study these genes and their products. These include:

Gene cloning and expression: To produce and purify the enzymes of the biotin pathway for in vitro characterization.

Site-directed mutagenesis: To identify key amino acid residues involved in enzyme catalysis and substrate binding.

Gene knockout and complementation studies: To confirm the function of specific genes in the biotin biosynthetic pathway in vivo. For example, deletion of the bioZ gene in Agrobacterium tumefaciens results in biotin auxotrophy. scispace.com

Transcriptional analysis: To study the regulation of biotin synthesis genes in response to varying cellular conditions. researchgate.net

These genetic and molecular approaches, combined with the analytical techniques described above, provide a comprehensive framework for investigating the role of this compound in biotin biosynthesis.

The table below lists the key enzymes and their corresponding genes in the late stages of biotin synthesis in E. coli.

EnzymeGeneReaction Catalyzed
7-keto-8-aminopelargonic acid synthasebioFPimeloyl-ACP + L-alanine → 7-keto-8-aminopelargonic acid (KAPA) + ACP + CO2
7,8-diaminopelargonic acid aminotransferasebioAKAPA + S-adenosyl-L-methionine → This compound + S-adenosyl-5'-methylthio-5'-deoxy-D-ribose-4'-one
Dethiobiotin synthetasebioDThis compound + ATP + CO2 → Dethiobiotin + ADP + Pi
Biotin synthasebioBDethiobiotin + [S] → Biotin

Enzymatic Assays and Kinetics Studies

Directly measuring the product of an enzymatic reaction can sometimes be difficult. In such cases, coupled enzyme assays are employed. In this method, the product of the first reaction is used as a substrate for a second, easily measurable "coupling" enzyme. The activity of dethiobiotin synthetase (DTBS), which converts DAPA to dethiobiotin and produces ADP, is often measured using this technique. nih.gov The production of ADP is coupled to the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase system. psu.edunih.gov Pyruvate kinase uses the ADP to convert phosphoenolpyruvate (B93156) to pyruvate, and lactate dehydrogenase then reduces the pyruvate to lactate while oxidizing NADH to NAD+. The rate of the reaction is determined by monitoring the decrease in NADH concentration, which can be measured spectrophotometrically by the change in absorbance at 340 nm. nih.gov

To identify transient intermediates in an enzyme-catalyzed reaction, researchers use substrate loading and trapping experiments. These experiments have been critical in elucidating the mechanism of dethiobiotin synthetase. By pre-incubating the enzyme with this compound and radiolabeled carbon dioxide ([¹⁴C]hydrogencarbonate) before adding ATP, researchers were able to trap a key intermediate. psu.edursc.org These experiments provided evidence that the first covalent step in the reaction is the formation of an 8-aminocarbamate of this compound, which remains bound to the enzyme before the final ring closure step. psu.edursc.orgrsc.org

Computational and Systems Biology Approaches

Computational and systems biology approaches integrate experimental data with mathematical models to understand complex biological systems. nih.govscispace.com Genome-scale metabolic models (GEMs) of organisms like E. coli are used to predict gene essentiality and identify gaps in our knowledge of metabolic pathways. pnas.org A computational workflow known as NICEgame was used to analyze false-negative gene essentiality predictions in an E. coli model. pnas.org This analysis successfully rescued the annotation for the reaction that produces this compound from 8-amino-7-oxononanoate (B1240340), which is catalyzed by the bioA gene product, and even proposed alternative biochemical routes. pnas.orgresearchgate.net Furthermore, transcriptomic studies, a systems-level approach, have been used to analyze the expression of all genes in an organism under specific conditions, revealing that the gene for this compound synthase (BioA) in banana plants was downregulated in response to certain treatments. mdpi.com

Table 2: Summary of Methodologies and Their Applications in DAPA Research

MethodologySpecific TechniqueApplication to this compound ResearchReference
Genetic/Molecular BiologyGene KnockoutConfirming the essentiality of genes like bioA and bioD by creating auxotrophic mutants. nih.gov
Site-Directed MutagenesisIdentifying critical amino acid residues for substrate binding and catalysis in dethiobiotin synthetase. nih.gov
Auxotroph ComplementationElucidating the biotin pathway by rescuing growth of mutants with intermediates like DAPA. nih.govresearchgate.netmdpi.com
Enzymatic/BiochemicalEnzyme KineticsDetermining kinetic parameters (e.g., KM) of dethiobiotin synthetase for DAPA. nih.gov
Coupled Enzyme AssaysMeasuring dethiobiotin synthetase activity by coupling ADP production to the lactate dehydrogenase system. psu.edunih.gov
Substrate TrappingIdentifying the 8-aminocarbamate of DAPA as a key enzyme-bound intermediate. psu.edursc.orgrsc.org
Computational/Systems BiologyMetabolic Modeling (GEMs)Validating the role of BioA in DAPA synthesis and proposing alternative enzymatic reactions. pnas.orgresearchgate.net

Metabolic Network Reconstruction and Analysis

Metabolic network reconstruction is a powerful computational approach used to map the complete set of metabolic reactions within an organism. nih.gov For the study of this compound, this methodology is crucial as it situates the compound within the broader context of cellular metabolism, specifically the biotin biosynthesis pathway. researchgate.netnih.gov this compound, also known as 7,8-diaminopelargonic acid (DAPA), is a key intermediate in the synthesis of biotin, an essential vitamin. nih.govyeastgenome.orgnih.gov

The reconstruction process involves compiling all known metabolic reactions from genomic and biochemical data to create a genome-scale metabolic model (GEM). nih.govbiorxiv.org These models can then be used to simulate the metabolic state of an organism under various conditions. For instance, the reconstruction of the E. coli metabolic network, iML1515, includes the reaction catalyzed by adenosylmethionine-8-amino-7-oxononanoate transaminase (EC 2.6.1.62), which produces this compound from 8-amino-7-oxononanoate. biorxiv.orgnih.gov

Analysis of these reconstructed networks allows researchers to identify knowledge gaps. For example, in the cyanobacterium Cyanothece sp. ATCC 51142, metabolic reconstruction revealed that while biotin is produced, the enzyme responsible for converting 8-amino-7-oxononanoate to this compound appears to be missing, suggesting an alternative, yet unknown, pathway. unl.eduplos.org Similarly, workflows like NICEgame utilize metabolic reconstructions to pinpoint discrepancies between in silico predictions and experimental evidence, leading to the discovery of novel enzymatic reactions. biorxiv.orgbiorxiv.org In the context of this compound synthesis, this has led to proposals of alternative enzymatic steps involving different amino donors. nih.govpnas.org

Table 1: Key Enzymes and Reactions in this compound Metabolism

Enzyme NameEC NumberReactionOrganism Example
Adenosylmethionine-8-amino-7-oxononanoate aminotransferase2.6.1.628-Amino-7-oxononanoate + S-adenosyl-L-methionine <=> this compound + S-adenosyl-4-methylthio-2-oxobutanoateEscherichia coli uniprot.orgebi.ac.uk
Dethiobiotin synthetase6.3.3.3ATP + this compound + CO2 <=> ADP + Phosphate (B84403) + DethiobiotinSaccharomyces cerevisiae ymdb.ca

In silico Pathway Essentiality Prediction

In silico pathway essentiality prediction is a computational technique that uses genome-scale metabolic models to predict which genes are essential for an organism's survival under specific growth conditions. asm.org This method is particularly valuable for identifying potential drug targets, as enzymes in essential pathways represent vulnerabilities.

In the study of this compound, in silico essentiality analysis has highlighted the critical role of the biotin biosynthesis pathway. The gene bioA, which encodes the enzyme that synthesizes this compound, has been a focus of such studies. nih.govebi.ac.uk For example, in E. coli, the iML1515 model initially predicted bioA to be essential for growth. biorxiv.orgbiorxiv.org However, experimental data showed that the gene is not essential in vivo. biorxiv.org This discrepancy between the in silico prediction and experimental reality pointed to a gap in the metabolic model.

Further investigation using tools like NICEgame proposed alternative reactions that could bypass the bioA-catalyzed step, thus explaining the non-essentiality of the gene. biorxiv.orgnih.gov One proposed alternative involves the conversion of 8-amino-7-oxononanoate to this compound using L-cysteine as the amino group donor. biorxiv.orgpnas.org These findings demonstrate how in silico essentiality prediction, when coupled with experimental validation, can refine our understanding of metabolic pathways and lead to the discovery of novel biochemistry. The expanded metabolic reconstruction of Helicobacter pylori, for instance, improved the accuracy of gene essentiality predictions for that organism. asm.org

Table 2: Comparison of in silico and in vivo Essentiality for bioA Gene

OrganismMetabolic ModelIn silico Prediction for bioAIn vivo EssentialityResolution of Discrepancy
Escherichia coliiML1515Essential biorxiv.orgbiorxiv.orgNot Essential biorxiv.orgbiorxiv.orgProposal of alternative biosynthetic reactions biorxiv.orgnih.gov
Helicobacter pyloriiIT341 GSM/GPREssential in certain media asm.orgEssential asm.orgModel accurately predicts essentiality asm.org

Graph-Based Approaches for Metabolic Pathway Exploration

Graph-based approaches are computational methods that represent metabolic networks as graphs, where metabolites are nodes and enzymatic reactions are edges. mdpi.com This framework allows for the application of graph theory algorithms to analyze the structure and connectivity of metabolic pathways. mdpi.comcwi.nl

For exploring the metabolic pathways involving this compound, graph-based methods can be used to visualize the flow of metabolites and identify key connections. psu.edu For example, databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) represent the biotin metabolism pathway as a graph, clearly showing the position of this compound as an intermediate. psu.edukegg.jp

These visual representations are not merely static diagrams; they are interactive tools that allow researchers to explore the network's topology. psu.edu By selecting a metabolite node like this compound, one can highlight all the reactions it participates in, revealing its upstream and downstream connections. psu.edu Advanced visualization techniques, such as 2.5D graph visualization and edge bundling, can be employed to compare related metabolic pathways across different organisms, highlighting both conserved and divergent features. researchgate.net This comparative approach is essential for understanding the evolution of pathways like biotin synthesis and for identifying unique metabolic capabilities in different species. researchgate.net

Graph-based algorithms, such as shortest-path searches, can identify the most efficient routes between metabolites, providing insights into the preferred metabolic fluxes. mdpi.com These computational explorations of the metabolic graph are instrumental in formulating hypotheses about pathway regulation and function that can then be tested experimentally.

Applications of 7,8 Diaminononanoate Research in Biotechnology and Antimicrobial Strategies

Metabolic Engineering for Enhanced Biotin (B1667282) Production

Biotin is a vital nutrient widely used in the pharmaceutical, food, and feed industries. researchgate.net While commercial production often relies on chemical synthesis, this process can present environmental and safety concerns. Consequently, there is growing interest in developing microbial cell factories for the bio-based production of biotin. researchgate.net Metabolic engineering strategies aim to enhance biotin yields by optimizing the biosynthetic pathway, which prominently features the synthesis of 7,8-diaminononanoate.

The conversion of precursor molecules to biotin involves a series of enzymatic steps, and identifying and overcoming rate-limiting steps is crucial for improving production. researchgate.net The reaction that forms this compound, catalyzed by adenosylmethionine-8-amino-7-oxononanoate aminotransferase (also known as DAPA aminotransferase or BioA), is a key control point in this pathway. nih.govbiorxiv.orgpnas.org Researchers use workflows like NICEgame to identify knowledge gaps and suggest alternative enzymatic reactions to overcome bottlenecks in metabolic reconstructions of organisms like E. coli. biorxiv.orgpnas.org For instance, if the standard BioA-catalyzed reaction is inefficient, alternative transaminases might be engineered into the production strain to improve the flux towards this compound and, ultimately, biotin. biorxiv.orgpnas.org By fine-tuning the expression and efficiency of enzymes in the pathway, including the one responsible for this compound formation, scientists aim to create high-yielding microbial strains for the green production of biotin. researchgate.net

Research Applications as a Genetic Marker (e.g., bioDA)

In some fungi, such as Aspergillus nidulans, the synthesis of this compound and the subsequent step of forming dethiobiotin (B101835) are catalyzed by a single bifunctional enzyme known as bioDA. uniprot.org This enzyme possesses both DAPA aminotransferase activity and dethiobiotin synthetase activity. uniprot.org The discovery of this bifunctional gene has led to its application as a powerful genetic tool.

The bioDA gene can be used as a convenient genetic marker for transformation in organisms that are otherwise auxotrophic for biotin (unable to synthesize it). uniprot.org When a biotin-auxotrophic mutant is transformed with a plasmid carrying the functional bioDA gene, the organism regains the ability to produce its own biotin and can grow on a medium lacking it. This recovery of biotin-prototrophic clones serves as a clear and simple selection method to identify successfully transformed cells. uniprot.org

Future Directions in 7,8 Diaminononanoate Research

Elucidation of Remaining Unknowns in Alternative Biosynthetic Routes

While the canonical pathway for 7,8-diaminononanoate synthesis is well-established, several alternative routes for the production of its precursor, the pimelate (B1236862) moiety, have been identified, each with its own set of unresolved questions. A key area of future investigation will be to fully characterize these alternative pathways to understand their physiological relevance and potential for bioengineering applications.

One such pathway involves the BioC-BioH system, which modifies the fatty acid synthesis pathway. While the general mechanism is understood, the precise substrate specificity of BioC and the exact catalytic mechanism of BioH remain to be fully elucidated. nih.gov Further research is needed to understand how these enzymes are regulated and integrated with the host's central metabolism.

Another alternative is the BioI-BioW pathway, which utilizes oxidative cleavage of fatty acyl chains. nih.gov A significant unknown in this pathway is the full range of substrates that BioI, a cytochrome P450 enzyme, can act upon. Understanding the regulation of the BioI-BioW pathway, particularly in response to different environmental cues and fatty acid availability, is another critical research direction. The BioW enzyme, a pimeloyl-CoA synthetase, represents a new fold for adenylate-forming enzymes, and further studies are required to fully understand its unique structural and mechanistic features. nih.gov

The more recently discovered BioZ pathway, which synthesizes pimeloyl-ACP from glutaryl-CoA and malonyl-ACP, also presents several avenues for future research. While the general reaction catalyzed by BioZ, a 3-ketoacyl-ACP synthase, has been identified, the preferred substrates for all BioZ variants and the precise mechanism of the condensation reaction are not yet fully understood. nih.govresearchgate.net Additionally, the integration of this pathway with lysine (B10760008) catabolism, the source of glutaryl-CoA, requires further investigation to map the metabolic flux and regulatory connections. nih.gov

Furthermore, the discovery of the enzyme BioU, which can bypass the this compound synthase (BioA) step, opens up an entirely new area of inquiry. nih.gov The exact mechanism of BioU and the physiological conditions under which this bypass occurs are significant unknowns that warrant further investigation.

Advanced Structural-Functional Characterization of Key Enzymes

A deeper understanding of the enzymes that catalyze the final steps of this compound synthesis and its conversion to biotin (B1667282) is crucial. Future research will leverage advanced structural biology techniques to provide high-resolution insights into their catalytic mechanisms, substrate recognition, and regulation.

Dethiobiotin (B101835) Synthase (BioD): This enzyme catalyzes the formation of the ureido ring of dethiobiotin from this compound. Future structural studies should focus on capturing the enzyme in different conformational states to visualize the binding of substrates and the catalytic steps involved in ring closure. Time-resolved crystallography could be a powerful tool to study the dynamics of this reaction.

Biotin Synthase (BioB): BioB is a radical SAM enzyme that inserts a sulfur atom to form biotin. Recent discoveries have revealed different types of BioB that utilize distinct iron-sulfur clusters. A major focus of future research will be to characterize the structure and mechanism of these different BioB variants to understand the evolution of this complex catalytic process. Advanced spectroscopic techniques combined with structural biology will be essential to unravel the intricate details of the radical-based mechanism and the source of the inserted sulfur atom.

EnzymeGeneFunction in Biotin PathwayKey Research Focus
This compound SynthasebioATransamination of 8-amino-7-oxononanoate (B1240340)High-resolution structures with substrates/inhibitors
Dethiobiotin SynthasebioDUreido ring formationCapturing different conformational states
Biotin SynthasebioBSulfur insertion to form biotinCharacterizing different variants and the radical mechanism

Systems-Level Understanding of this compound Metabolism and Regulation

Moving beyond the study of individual enzymes and pathways, a systems-level understanding of this compound metabolism is essential. This involves mapping the regulatory networks that control its synthesis and integration with other metabolic pathways.

In bacteria like Escherichia coli, the biosynthesis of biotin is tightly regulated at the transcriptional level by the bifunctional protein BirA, which acts as both a biotin protein ligase and a repressor of the bio operon. nih.govCurrent time information in Santa Cruz, CA, US. Future research will aim to identify and characterize other regulatory elements, including small RNAs and transcription factors, that may fine-tune the expression of the biotin biosynthetic genes in response to various environmental and physiological signals.

Metabolic flux analysis will be a powerful tool to quantify the flow of metabolites through the different biosynthetic routes leading to this compound under various conditions. This will help to identify rate-limiting steps and understand how the cell allocates resources towards biotin synthesis. Isotope labeling studies will be instrumental in tracing the origins of the carbon and nitrogen atoms in the this compound backbone.

Furthermore, investigating the post-transcriptional and post-translational regulation of the enzymes involved in this compound metabolism will provide a more complete picture of the regulatory landscape. This includes studying the role of protein-protein interactions, allosteric regulation, and covalent modifications in modulating enzyme activity.

Development of Novel Research Tools and Methodologies

Advancements in our understanding of this compound will be greatly facilitated by the development of new research tools and methodologies.

Biosensors: The development of genetically encoded biosensors for this compound and its precursors would enable real-time monitoring of their intracellular concentrations. Such tools would be invaluable for studying the dynamics of the biosynthetic pathway and for high-throughput screening of enzyme variants and potential inhibitors.

Advanced Analytical Techniques: More sensitive and specific analytical methods, such as advanced mass spectrometry and nuclear magnetic resonance techniques, are needed for the accurate quantification of this compound and related metabolites in complex biological samples. These methods will be crucial for metabolic flux analysis and for studying the compound's distribution in different cellular compartments.

Computational Modeling: The development of more sophisticated computational models of the biotin biosynthetic pathway will be essential for integrating experimental data and for generating testable hypotheses. These models can be used to simulate the behavior of the pathway under different conditions and to predict the effects of genetic or environmental perturbations.

Exploration of this compound in Emerging Biological Contexts

While the primary known role of this compound is as an intermediate in biotin biosynthesis, future research may uncover novel biological functions for this molecule.

Microbial Ecology: The exchange of biotin and its precursors, including potentially this compound, is likely to play a significant role in shaping the structure and function of microbial communities. Investigating the role of this compound in symbiotic and pathogenic interactions could reveal new aspects of microbial communication and competition. For instance, the availability of biotin precursors has been shown to be a factor in marine microbial ecosystems.

Signaling and Regulation: It is conceivable that this compound or its derivatives could act as signaling molecules, either within a cell or between cells. Future studies should explore the possibility that this compound interacts with proteins other than those in the biotin biosynthetic pathway to modulate their activity.

Synthetic Biology and Metabolic Engineering: A thorough understanding of the biosynthesis and regulation of this compound will be critical for the metabolic engineering of microorganisms for the enhanced production of biotin or other valuable compounds derived from this pathway. The elucidation of alternative biosynthetic routes provides a toolkit of enzymes that can be used to design novel and efficient production platforms.

常见问题

Q. What is the enzymatic pathway for synthesizing 7,8-diaminononanoate in microbial systems?

this compound (DAN) is synthesized via a conserved two-step pathway in biotin biosynthesis. First, 8-amino-7-oxononanoate (AON) is generated from L-alanine and a pimelate thioester by AON synthase (BioF, EC 2.3.1.47). DAN synthase (BioA, EC 2.6.1.62 or 2.6.1.105) then transfers an amino group to AON. In bacteria like Bacillus subtilis, BioA uses S-adenosyl-L-methionine (SAM) as the amino donor, whereas in Escherichia coli, lysine serves this role via EC 2.6.1.105 . Experimental validation involves enzyme activity assays (e.g., monitoring SAM/lysine consumption via HPLC) and genetic complementation in bioA-deficient strains .

Q. How is this compound quantified in microbial cultures?

DAN is quantified using liquid chromatography-mass spectrometry (LC-MS) with derivatization (e.g., dansyl chloride) to enhance sensitivity. For pathway flux analysis, isotopic labeling (e.g., ¹³C-pimelate) coupled with NMR or tandem MS is recommended. Recent studies report DAN concentrations in E. coli cultures ranging from 0.38–1.92 µM under biotin-limiting conditions .

Advanced Research Questions

Q. What structural features of dethiobiotin synthetase (DTBS, BioD) enable its interaction with DAN during biotin biosynthesis?

Crystallographic studies of E. coli DTBS (EC 6.3.3.3) reveal that DAN binds at the dimer interface, with its terminal carboxyl group interacting with Tyr187 of the adjacent monomer. The N7-carbamate intermediate forms via ATP-dependent carboxylation, facilitated by a Mn²⁺/Ca²⁺-binding site near the active pocket. Mutagenesis of residues Asp54 or Thr16 disrupts metal coordination, reducing catalytic efficiency by >90% . Structural modeling (e.g., PDB 3QXJ) and isothermal titration calorimetry (ITC) are critical for probing enzyme-substrate interactions .

Q. How can conflicting data on enzyme kinetics between bacterial and fungal DAN synthases be resolved?

Discrepancies arise from divergent amino donors (SAM in fungi vs. lysine in bacteria) and regulatory domains. For example, fungal BioA requires a peroxisomal targeting sequence (PTS1) absent in bacteria. Resolving contradictions involves:

  • Comparative kinetic assays (e.g., Kₘ for SAM vs. lysine).
  • Domain-swap experiments to test functional conservation.
  • Phylogenetic analysis to trace evolutionary divergence .

Q. What genetic regulation mechanisms affect bioA (DAN synthase) expression under environmental stress?

In Synechocystis sp. PCC 6803, bioA is transcriptionally repressed under high biotin via a biotin-protein ligase (BirA)-mediated feedback loop. In plants, methyl jasmonate (MeJA) stress downregulates bioA by 40–60%, as shown in banana root transcriptomes (RNA-seq log₂FC = -0.79 to -1.93). Chromatin immunoprecipitation (ChIP) can identify stress-responsive transcription factors binding to the bioA promoter .

Q. How does DAN contribute to heterotrophic CO₂ fixation in microbial metabolism?

DAN participates in anaplerotic CO₂ fixation via the phosphoenolpyruvate carboxylase (PEPC) pathway, where it acts as a nitrogen donor for 1-(5′-phosphoribosyl)-5-aminoimidazole (AIR) synthesis. Isotopic flux analysis (¹³C-bicarbonate) in E. coli shows DAN-associated CO₂ incorporation rates of 9.9 × 10⁻³ µmol/gDCW·h under biotin deprivation .

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